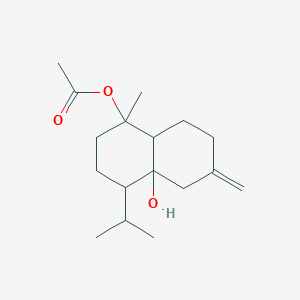

(4a-hydroxy-1-methyl-6-methylidene-4-propan-2-yl-3,4,5,7,8,8a-hexahydro-2H-naphthalen-1-yl) acetate

Beschreibung

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von (4a-Hydroxy-1-methyl-6-methyliden-4-propan-2-yl-3,4,5,7,8,8a-hexahydro-2H-naphthalen-1-yl)acetat umfasst in der Regel mehrere Schritte, darunter die Bildung des Naphthalinkerns und die Einführung von funktionellen Gruppen. Übliche Synthesewege können umfassen:

Bildung des Naphthalinkerns: Dies kann durch Cyclisierungsreaktionen unter Verwendung geeigneter Vorläufer erreicht werden.

Einführung funktioneller Gruppen: Hydroxyl-, Methyliden- und Acetatgruppen können durch verschiedene Reaktionen wie Hydroxylierung, Alkylierung und Veresterung eingeführt werden.

Industrielle Produktionsmethoden

Industrielle Produktionsmethoden für solche Verbindungen umfassen oft optimierte Reaktionsbedingungen, um die Ausbeute und Reinheit zu maximieren. Dies kann die Verwendung von Katalysatoren, kontrollierte Temperaturen und spezifische Lösungsmittel umfassen.

Eigenschaften

Molekularformel |

C17H28O3 |

|---|---|

Molekulargewicht |

280.4 g/mol |

IUPAC-Name |

(4a-hydroxy-1-methyl-6-methylidene-4-propan-2-yl-3,4,5,7,8,8a-hexahydro-2H-naphthalen-1-yl) acetate |

InChI |

InChI=1S/C17H28O3/c1-11(2)14-8-9-16(5,20-13(4)18)15-7-6-12(3)10-17(14,15)19/h11,14-15,19H,3,6-10H2,1-2,4-5H3 |

InChI-Schlüssel |

VFQTZHSGAKUHKS-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)C1CCC(C2C1(CC(=C)CC2)O)(C)OC(=O)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (4a-hydroxy-1-methyl-6-methylidene-4-propan-2-yl-3,4,5,7,8,8a-hexahydro-2H-naphthalen-1-yl) acetate typically involves multiple steps, including the formation of the naphthalene core and the introduction of functional groups. Common synthetic routes may include:

Formation of the Naphthalene Core: This can be achieved through cyclization reactions involving suitable precursors.

Functional Group Introduction: Hydroxyl, methylidene, and acetate groups can be introduced through various reactions such as hydroxylation, alkylation, and esterification.

Industrial Production Methods

Industrial production methods for such compounds often involve optimized reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.

Analyse Chemischer Reaktionen

Arten von Reaktionen

(4a-Hydroxy-1-methyl-6-methyliden-4-propan-2-yl-3,4,5,7,8,8a-hexahydro-2H-naphthalen-1-yl)acetat kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Hydroxylgruppe kann zu Ketonen oder Aldehyden oxidiert werden.

Reduktion: Die Verbindung kann reduziert werden, um Doppelbindungen zu entfernen oder funktionelle Gruppen umzuwandeln.

Substitution: Funktionelle Gruppen können durch nucleophile oder elektrophile Substitutionsreaktionen durch andere Gruppen substituiert werden.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel (z. B. Kaliumpermanganat), Reduktionsmittel (z. B. Lithiumaluminiumhydrid) und verschiedene Katalysatoren. Reaktionsbedingungen wie Temperatur, Druck und Lösungsmittelwahl spielen eine entscheidende Rolle bei der Bestimmung des Ergebnisses dieser Reaktionen.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann Oxidation zu Ketonen oder Aldehyden führen, während Reduktion Alkane oder Alkohole erzeugen kann.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von (4a-Hydroxy-1-methyl-6-methyliden-4-propan-2-yl-3,4,5,7,8,8a-hexahydro-2H-naphthalen-1-yl)acetat hängt von seinen spezifischen Wechselwirkungen mit molekularen Zielstrukturen ab. Diese können umfassen:

Molekulare Zielstrukturen: Enzyme, Rezeptoren und andere Proteine, mit denen die Verbindung interagiert.

Beteiligte Signalwege: Biologische Signalwege, die von der Verbindung beeinflusst werden, die zu ihren beobachteten Wirkungen führen.

Wirkmechanismus

The mechanism of action of (4a-hydroxy-1-methyl-6-methylidene-4-propan-2-yl-3,4,5,7,8,8a-hexahydro-2H-naphthalen-1-yl) acetate depends on its specific interactions with molecular targets. These may include:

Molecular Targets: Enzymes, receptors, and other proteins that the compound interacts with.

Pathways Involved: Biological pathways that are affected by the compound, leading to its observed effects.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Zu den Verbindungen, die (4a-Hydroxy-1-methyl-6-methyliden-4-propan-2-yl-3,4,5,7,8,8a-hexahydro-2H-naphthalen-1-yl)acetat ähneln, gehören andere Naphthalinderivate mit Hydroxyl-, Methyliden- und Acetatgruppen.

Einzigartigkeit

Die Einzigartigkeit dieser Verbindung liegt in ihrer spezifischen Kombination von funktionellen Gruppen und ihren potenziellen Anwendungen. Im Vergleich zu anderen ähnlichen Verbindungen kann sie eine unterschiedliche chemische Reaktivität und biologische Aktivität aufweisen.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.